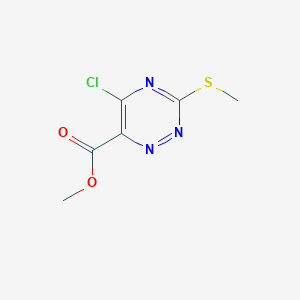
Methyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a chlorine atom, a methylthio group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-3-(methylthio)-1,2,4-triazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent quality and high throughput.
化学反応の分析
Types of Reactions
Methyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones, while reduction can lead to the formation of methylthiol derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted triazine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthiol derivatives.
Hydrolysis: Carboxylic acids.
科学的研究の応用
Methyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of Methyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites or disrupting protein structures. The chlorine and methylthio groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their function.
類似化合物との比較
Similar Compounds
Methylisothiazolinone: Another heterocyclic compound with antimicrobial properties.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A compound with similar structural features and applications in organic synthesis.
Uniqueness
Methyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical properties and reactivity. Its combination of chlorine, methylthio, and carboxylate groups makes it versatile for various chemical transformations and applications.
特性
分子式 |
C6H6ClN3O2S |
|---|---|
分子量 |
219.65 g/mol |
IUPAC名 |
methyl 5-chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2S/c1-12-5(11)3-4(7)8-6(13-2)10-9-3/h1-2H3 |
InChIキー |
YUXIAQAQUVSOQZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C(N=N1)SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















